N-(4-methylbenzyl)-2-{[3-(2-methylphenoxy)-2-quinoxalinyl]sulfanyl}acetamide
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Overview
Description
2-{[3-(2-METHYLPHENOXY)QUINOXALIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-METHYLPHENOXY)QUINOXALIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves multiple steps. One common method is the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxaline-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-METHYLPHENOXY)QUINOXALIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2-{[3-(2-METHYLPHENOXY)QUINOXALIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-METHYLPHENOXY)QUINOXALIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases, induce apoptosis, and inhibit tubulin polymerization . These mechanisms contribute to the compound’s anticancer activity by disrupting critical cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds share a similar quinoxaline core structure and have shown promising anticancer activity.
N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides: These compounds also share a similar structure and have been studied for their biological activities.
Uniqueness
What sets 2-{[3-(2-METHYLPHENOXY)QUINOXALIN-2-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 2-methylphenoxy and 4-methylphenyl groups may enhance its interaction with molecular targets, leading to improved pharmacological properties.
Properties
Molecular Formula |
C25H23N3O2S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H23N3O2S/c1-17-11-13-19(14-12-17)15-26-23(29)16-31-25-24(30-22-10-6-3-7-18(22)2)27-20-8-4-5-9-21(20)28-25/h3-14H,15-16H2,1-2H3,(H,26,29) |
InChI Key |
ZLKQFVRZMKHZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4C |
Origin of Product |
United States |
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